molecular formula C2H2 B1599634 Acetylene-13C2 CAS No. 35121-31-4

Acetylene-13C2

Cat. No.: B1599634
CAS No.: 35121-31-4
M. Wt: 28.023 g/mol
InChI Key: HSFWRNGVRCDJHI-ZDOIIHCHSA-N
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Description

Acetylene-13C2 is a labeled variant of acetylene, where both carbon atoms are isotopically enriched with carbon-13. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and materials science.

Chemical Reactions Analysis

Types of Reactions

Acetylene-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetylene-13C2 is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetylene-13C2 in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. For example, in alkylation reactions, the acetylide anion formed from this compound acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its simple structure and versatility in various chemical transformations. Its isotopic labeling with carbon-13 makes it particularly valuable for tracing studies and detailed mechanistic investigations .

Properties

IUPAC Name

(1,2-13C2)ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#[13CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446674
Record name Acetylene-13C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

28.023 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35121-31-4
Record name Acetylene-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35121-31-4
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
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4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
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13.9 g
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55.5 g
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylene-13C2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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